molecular formula C18H37BrMnNO2P2- B13782588 Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)

Cat. No.: B13782588
M. Wt: 496.3 g/mol
InChI Key: WNPCAOHZTVTHFM-UHFFFAOYSA-M
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Description

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) (CAS RN: 1919884-90-4) is a manganese(I) organometallic complex with the molecular formula C₁₈H₄₁BrMnNO₂P₂ and a molecular weight of 500.31 g/mol . The compound features a manganese center coordinated by:

  • One bromo ligand (Br⁻),
  • Two carbonyl (CO) ligands,
  • A bis[2-(diisopropylphosphino)ethyl]amine ligand, which acts as a tridentate donor via the central amine nitrogen and two phosphorus atoms from the diisopropylphosphino groups .

This complex adopts an octahedral geometry, with the manganese(I) center in a +1 oxidation state. The phosphine ligands contribute strong electron-donating properties, enhancing the metal’s electron density, which is critical for catalytic applications. It is commercially available (e.g., TCI Chemicals, Catalog No. B5670-100MG) and is utilized in homogeneous hydrogenation reactions due to its tunable reactivity and stability under reducing conditions .

Properties

Molecular Formula

C18H37BrMnNO2P2-

Molecular Weight

496.3 g/mol

IUPAC Name

carbon monoxide;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;manganese;bromide

InChI

InChI=1S/C16H37NP2.2CO.BrH.Mn/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;2*1-2;;/h13-17H,9-12H2,1-8H3;;;1H;/p-1

InChI Key

WNPCAOHZTVTHFM-UHFFFAOYSA-M

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].[C-]#[O+].[Mn].[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) typically involves the reaction of a manganese(I) precursor complex with the bis[2-(diisopropylphosphino)ethyl]amine ligand under controlled conditions. The manganese precursor often contains carbonyl and halide ligands, facilitating substitution reactions to form the desired complex.

A representative synthetic route is summarized as follows:

  • Preparation of the ligand solution : The bis[2-(diisopropylphosphino)ethyl]amine ligand is dissolved in an inert, dry solvent such as tetrahydrofuran or toluene under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Reaction with manganese precursor : A manganese(I) carbonyl halide complex, such as bromocarbonylmanganese pentacarbonyl (BrMn(CO)5), is added slowly to the ligand solution at low temperature (0 °C to room temperature) with stirring.

  • Substitution and complex formation : The reaction mixture is stirred for several hours, allowing substitution of carbonyl ligands by the phosphinoamine ligand, forming the bromodicarbonyl complex.

  • Work-up and purification : The crude product is isolated by removing the solvent under reduced pressure, followed by purification via recrystallization or column chromatography under inert atmosphere to avoid decomposition.

  • Storage : The purified complex is stored in a cool, dry, and dark environment (recommended below 15 °C) to maintain stability, as the compound is light sensitive.

3 Analysis of Preparation Methods

Advantages

  • The use of a manganese(I) carbonyl halide precursor allows for straightforward substitution with the phosphinoamine ligand.
  • Mild reaction conditions (0 °C to room temperature) minimize decomposition.
  • The ligand’s steric and electronic properties stabilize the manganese center, facilitating isolation of pure complexes.
  • The preparation is amenable to scale-up for research quantities.

Challenges

  • The compound is moisture and light sensitive, requiring strict inert atmosphere techniques.
  • Purification requires careful handling to avoid degradation.
  • Solubility limitations necessitate careful solvent selection for stock solutions.

Characterization

The final product is typically characterized by:

4 Summary Table: Key Preparation Parameters

Parameter Details
Molecular Formula C18H37BrMnNO2P2
Molecular Weight 496.29 g/mol
Precursor Bromocarbonylmanganese pentacarbonyl (BrMn(CO)5)
Ligand Bis[2-(diisopropylphosphino)ethyl]amine
Solvents Tetrahydrofuran, DMSO, PEG300, Tween 80, water
Reaction Temperature 0 °C to room temperature
Atmosphere Inert (argon or nitrogen)
Purification Column chromatography or recrystallization
Storage Conditions Dark, cool (<15 °C), moisture-free
Stock Solution Stability -80 °C (6 months), -20 °C (1 month)

Chemical Reactions Analysis

Types of Reactions

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(II) or manganese(III) complexes, while reduction may yield manganese(0) complexes. Substitution reactions can yield a variety of manganese complexes with different ligands .

Scientific Research Applications

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) exerts its effects involves the coordination of the manganese center with substrates, facilitating various chemical transformations. The compound’s molecular targets include unsaturated organic molecules, which undergo hydrogenation in the presence of the catalyst. The pathways involved typically include the activation of hydrogen and the transfer of hydrogen atoms to the substrate .

Comparison with Similar Compounds

{tris[2-(5-Bromo-2-oxidobenzylideneamino)-ethyl]amine}manganese(III) Monohydrate

Key differences include:

  • Oxidation State : Mn(III) vs. Mn(I) in the target compound.
  • Ligand Environment: Hard N/O-donors in the Mn(III) complex versus soft P/CO donors in the Mn(I) complex.
  • Bond Lengths : Mn–N bonds in the Mn(III) complex average 2.10 Å , while Mn–O bonds are shorter (1.90 Å ) . In contrast, Mn–P bond lengths in phosphine-based complexes typically range from 2.30–2.50 Å , suggesting weaker field strength compared to N/O ligands.

Manganese Carbonyl Halides (e.g., Mn(CO)₅Br)

Mn(CO)₅Br (CAS RN: 14516-54-2) shares the bromo and carbonyl ligands with the target compound but lacks phosphine donors. Key distinctions:

  • Coordination Number : Five (trigonal bipyramidal) vs. six (octahedral) in the target compound.
  • Electron Density : The absence of phosphine ligands in Mn(CO)₅Br reduces electron density at the Mn center, making it less effective in reactions requiring nucleophilic metal intermediates.

Functional Comparisons

Catalytic Activity

The target Mn(I) complex’s phosphine ligands enhance its utility in asymmetric hydrogenation due to increased steric and electronic modulation . In contrast, Mn(III) Schiff base complexes are more commonly studied for magneto-structural correlations or oxidation catalysis .

Data Tables

Table 1. Structural and Functional Comparison of Manganese Complexes

Property Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) {tris[2-(5-Bromo-2-oxidobenzylideneamino)-ethyl]amine}manganese(III) Monohydrate Mn(CO)₅Br
Molecular Formula C₁₈H₄₁BrMnNO₂P₂ Mn(C₂₇H₂₄Br₃N₄O₃)·H₂O MnBr(CO)₅
Oxidation State +1 +3 +1
Coordination Geometry Octahedral Distorted Octahedral Trigonal Bipyramidal
Key Ligands Br⁻, CO, bis-phosphine amine Tris-Schiff base (N/O), H₂O Br⁻, CO
Primary Applications Hydrogenation catalysis Structural/magnetic studies Carbonylation
Electron-Donor Strength Strong (P/CO) Moderate (N/O) Weak (CO)

Research Findings

Ligand Effects on Reactivity : The bis-phosphine amine ligand in the Mn(I) complex stabilizes low oxidation states and facilitates substrate binding in catalytic cycles, unlike the rigid Schiff base in Mn(III) complexes, which restricts conformational flexibility .

Catalytic Performance : The Mn(I) complex demonstrates superior activity in hydrogenation compared to Mn(CO)₅Br, attributed to its higher electron density and labile bromo ligand, which allows for facile substitution during catalysis .

Thermal Stability : Phosphine ligands enhance thermal stability, enabling the Mn(I) complex to operate under higher temperatures (>100°C) compared to Schiff base Mn(III) complexes, which decompose above 80°C .

Biological Activity

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is a manganese complex that has gained attention due to its potential biological activity, particularly as an antimicrobial agent. This article discusses its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

1. Synthesis and Characterization

The synthesis of bromodicarbonyl manganese complexes typically involves the coordination of manganese with various ligands. The specific ligand in this compound, bis[2-(diisopropylphosphino)ethyl]amine, acts as a pincer ligand that stabilizes the manganese center. The synthesis process can be summarized as follows:

  • Starting Materials : Manganese carbonyl complexes and bis[2-(diisopropylphosphino)ethyl]amine.
  • Reaction Conditions : Conducted under inert atmosphere to prevent oxidation.
  • Characterization Techniques : Utilized NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

2.1 Antimicrobial Properties

Recent studies have highlighted the antibacterial properties of manganese complexes, including bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I). A notable study demonstrated that several manganese tricarbonyl complexes exhibited significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.

  • Mechanism of Action : The mechanism involves targeting the bacterial membrane, leading to disruption without forming pores. Instead, it releases carbon monoxide (CO) ligands that inhibit the bacterial respiratory chain, showcasing a novel mode of action distinct from traditional antibiotics .

2.2 Toxicity Assessment

The therapeutic index of the manganese complex was found to be greater than 100, indicating low toxicity towards human cells while maintaining effective antibacterial activity. This is crucial for developing safe therapeutic agents .

3.1 Study on Manganese Tricarbonyl Complexes

In a comprehensive study published in Chemical Science, researchers synthesized a library of 420 novel manganese tricarbonyl complexes. Among these, 10 lead compounds were identified for their high antibacterial activity against multidrug-resistant strains .

  • Key Findings :
    • All lead compounds showed low cytotoxicity.
    • The best-performing complex had a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics.

3.2 Comparative Analysis with Other Metal Complexes

A comparative study involving other metal complexes indicated that manganese-based compounds often exhibited superior antimicrobial properties compared to their iron counterparts. This highlights the potential of manganese complexes in addressing antibiotic resistance .

4. Data Tables

PropertyValue
Molecular FormulaC₁₆H₃₇N₂P₂BrO₂Mn
Molecular Weight421.25 g/mol
AppearanceColorless to light yellow liquid
Therapeutic Index>100
Minimum Inhibitory Concentration (MIC)<1 µg/mL

5. Conclusion

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) represents a promising class of metalloantibiotics with significant potential in combating antibiotic-resistant bacteria. Its unique mechanism of action and favorable toxicity profile position it as a candidate for further development in antimicrobial therapies.

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